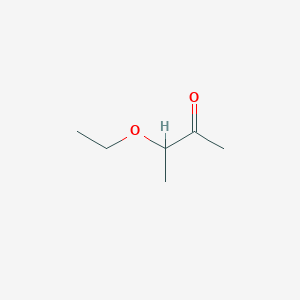
3-Ethoxy-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-butanone, also known as Ethyl Acetol, is a colorless liquid that is commonly used in the chemical industry as a solvent, flavoring agent, and fragrance. It is a versatile compound that has found applications in various fields, including pharmaceuticals, food, and cosmetics.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-butanone is not fully understood. However, it is believed to exert its effects through various mechanisms, including modulation of ion channels, inhibition of enzymes, and interaction with cell membranes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Ethoxy-2-butanone has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Ethoxy-2-butanone in lab experiments is its versatility. It can be used as a solvent, flavoring agent, and fragrance, making it suitable for various applications. However, one of the limitations is its potential toxicity. It is important to handle the compound with care and use appropriate safety measures when working with it.
Direcciones Futuras
There are several future directions for research on 3-Ethoxy-2-butanone. One area of interest is its potential as an antifungal and antimicrobial agent. Studies have shown promising results in this area, and further research is needed to explore its full potential.
Another area of interest is its potential as an antioxidant and anti-inflammatory agent. Studies have shown that 3-Ethoxy-2-butanone has these properties, and further research is needed to explore its potential applications in the treatment of various diseases.
In conclusion, 3-Ethoxy-2-butanone is a versatile compound that has found applications in various fields, including pharmaceuticals, food, and cosmetics. It has been extensively studied for its potential properties, including antifungal, antimicrobial, antioxidant, and anti-inflammatory properties. While further research is needed to explore its full potential, it is clear that 3-Ethoxy-2-butanone has a promising future in various fields.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-butanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a solvent for drug delivery systems, and as a flavoring agent in oral medications. It has also been investigated for its potential antifungal, antimicrobial, and anti-inflammatory properties.
In the food industry, 3-Ethoxy-2-butanone has been used as a flavoring agent in various food products, including baked goods, confectionery, and beverages. It has also been studied for its potential antioxidant properties.
In the cosmetics industry, 3-Ethoxy-2-butanone has been used as a fragrance in various products, including perfumes, lotions, and soaps. It has also been investigated for its potential skin conditioning properties.
Propiedades
Número CAS |
1679-38-5 |
|---|---|
Nombre del producto |
3-Ethoxy-2-butanone |
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
3-ethoxybutan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4-8-6(3)5(2)7/h6H,4H2,1-3H3 |
Clave InChI |
UKIKCLGEESVZAE-UHFFFAOYSA-N |
SMILES |
CCOC(C)C(=O)C |
SMILES canónico |
CCOC(C)C(=O)C |
Sinónimos |
2-Butanone, 3-ethoxy- (7CI,8CI,9CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



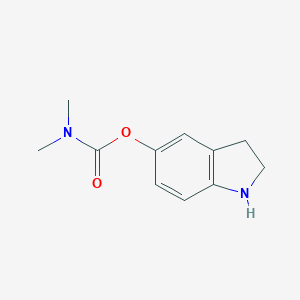
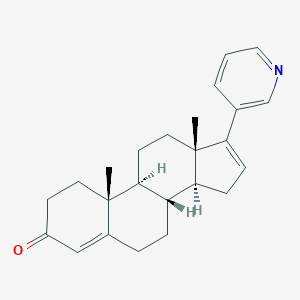
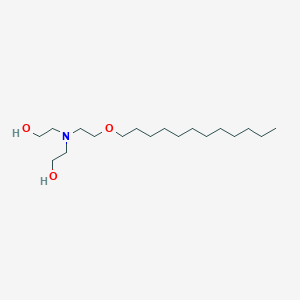
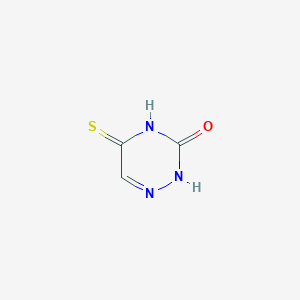
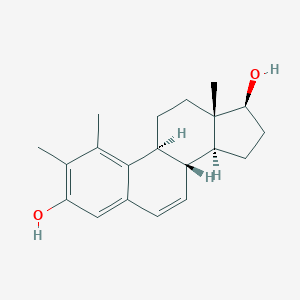
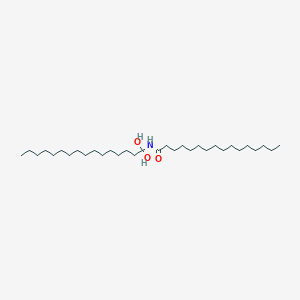
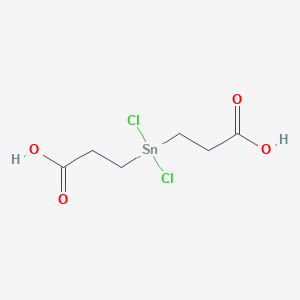

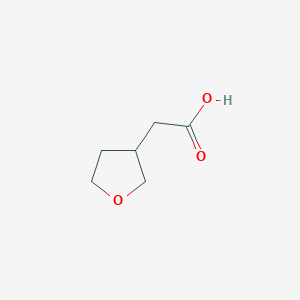
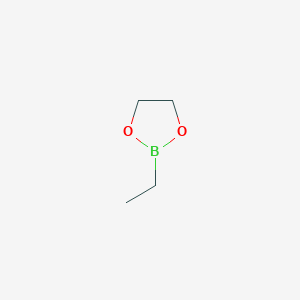

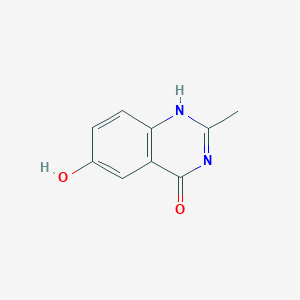

![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)